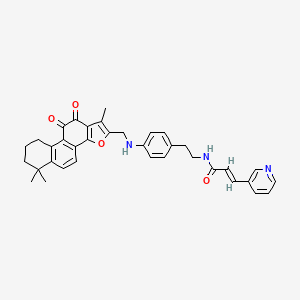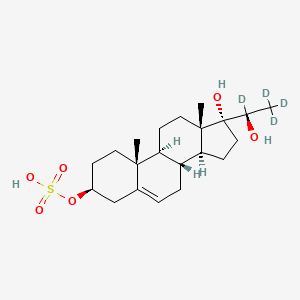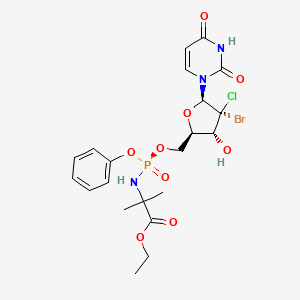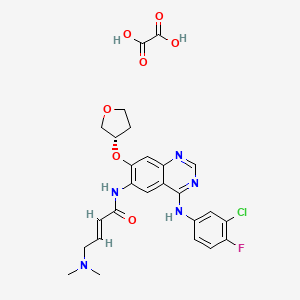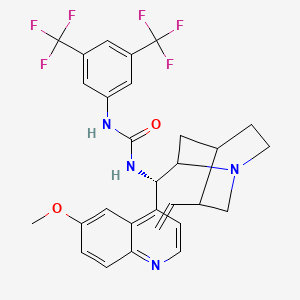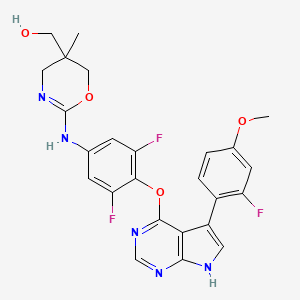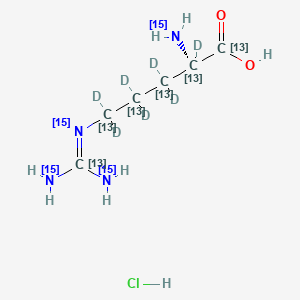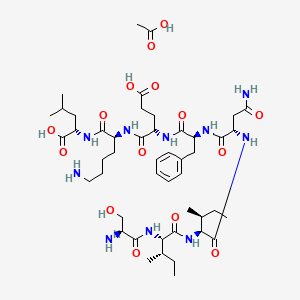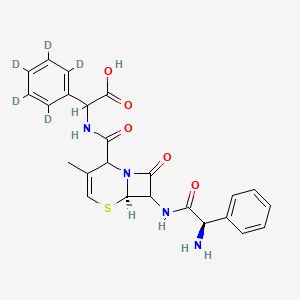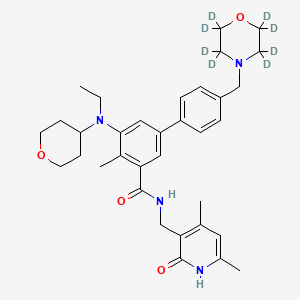
Tazemetostat-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tazemetostat-d8 is a deuterated form of Tazemetostat, a selective inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase enzyme that plays a crucial role in the epigenetic regulation of gene expression. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Tazemetostat by replacing hydrogen atoms with deuterium, which can provide more detailed insights due to the differences in mass and bond strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, efficient separation techniques, and stringent quality control measures to produce this compound suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Tazemetostat-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce deuterated analogs with different functional groups.
Scientific Research Applications
Tazemetostat-d8 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and stability of Tazemetostat.
Biology: Investigating the role of EZH2 in gene expression and epigenetic regulation.
Medicine: Developing targeted therapies for cancers with EZH2 mutations.
Industry: Enhancing the pharmacokinetic properties of drugs through deuteration.
Mechanism of Action
Tazemetostat-d8 exerts its effects by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and induction of cell cycle arrest and apoptosis in cancer cells. The molecular targets include both wild-type and mutant forms of EZH2, and the pathways involved are primarily related to epigenetic regulation and chromatin remodeling.
Comparison with Similar Compounds
Similar Compounds
GSK126: Another selective EZH2 inhibitor with similar mechanisms of action.
EPZ-6438: The non-deuterated form of Tazemetostat.
Compound 5a: A novel EZH2 inhibitor with higher affinity for EZH2 compared to Tazemetostat.
Uniqueness
Tazemetostat-d8 is unique due to the incorporation of deuterium atoms, which enhances its stability and provides more detailed insights into its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research for studying the effects of EZH2 inhibition and developing targeted therapies for cancer treatment.
Properties
Molecular Formula |
C34H44N4O4 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)/i12D2,13D2,16D2,17D2 |
InChI Key |
NSQSAUGJQHDYNO-DCXBRANQSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC2=CC=C(C=C2)C3=CC(=C(C(=C3)N(CC)C4CCOCC4)C)C(=O)NCC5=C(C=C(NC5=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


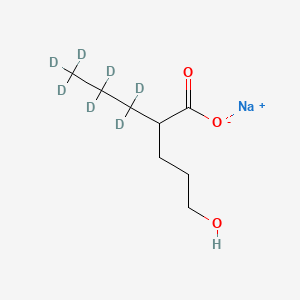

![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
